molecular formula C23H24N6 B6452490 6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2322906-63-6

6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452490
CAS No.: 2322906-63-6
M. Wt: 384.5 g/mol
InChI Key: AAQMQEJJYAPKLI-UHFFFAOYSA-N
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Description

6-[4-(Diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic purine derivative characterized by a 9-methyl group and a 4-(diphenylmethyl)piperazine substituent at the 6-position of the purine core. This structural motif is designed to modulate interactions with biological targets, particularly in neurological and oncological contexts.

Properties

IUPAC Name

6-(4-benzhydrylpiperazin-1-yl)-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-27-17-26-20-22(27)24-16-25-23(20)29-14-12-28(13-15-29)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMQEJJYAPKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine or purine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine finds applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Key structural analogs differ in the substituents attached to the piperazine ring, which influence physicochemical properties and bioactivity:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Pharmacological Findings Source
6-[4-(Diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine Diphenylmethyl C₂₇H₂₇N₇ 437.55 Not reported Under investigation for CNS targets
6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine 2,3-Dimethylphenyl C₁₈H₂₂N₆ 322.41 Not reported Preclinical evaluation for kinase inhibition
6-[4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl]-9H-purine Benzodioxole-methyl C₁₇H₁₈N₆O₂ 338.36 Not reported Potential serotonin receptor modulation
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(trifluoroacetyl)piperazin-1-yl]-9H-purine Trifluoroacetyl C₂₄H₁₈Cl₂F₃N₆O 541.33 210–211 High purity (>95% HPLC), cannabidiol analog activity
PP17 (9-sec-Butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) 4-Propoxyphenyl C₂₄H₃₂N₆O 420.55 Not reported Induces G2/M arrest and apoptosis in MCF-7 cells

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoroacetyl (e.g., 30 ) or sulfonyl groups exhibit higher melting points and stability, likely due to increased intermolecular interactions .
  • Anticancer Activity : N-9 substitution with bulky groups (e.g., sec-butyl in PP17 ) correlates with potent anticancer activity, suggesting that steric bulk at this position enhances target engagement .
Purine Core Modifications

Comparisons with purine derivatives featuring alternative heterocyclic systems:

Compound Name Core Structure Key Modifications Pharmacological Relevance Source
This compound Purine 9-Methyl, 6-piperazinyl Neurological target exploration
Pyrido[2,3-d]pyrrolo[2,3-d]pyrimidine derivatives Pyrido-fused deazapurine Fused pyridine ring Antiviral and antiproliferative
9-Phenyl-9H-purin-6-amines Purine with 9-phenyl substitution 6-Amino group Nucleotide analog synthesis

Key Observations :

  • Deazapurines : Pyrido-fused systems (e.g., 10a–h ) exhibit altered electronic properties, enhancing binding to enzymes like thymidylate synthase .
  • N-9 Substitution : 9-Methyl or 9-phenyl groups in purines reduce metabolic degradation compared to unsubstituted purines, prolonging half-life .
Structural Characterization
  • NMR Data : The diphenylmethyl group in the title compound is confirmed by aromatic proton signals at δ 7.2–7.5 ppm in ¹H NMR, consistent with analogs like 35 (δ 7.31–7.45 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 522.2 for 48 ) validate structural integrity .

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